6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: Not explicitly provided; structurally related to CAS 947249-44-7 and 874290-89-8 ) is a boronic ester derivative of nicotinonitrile. This compound features a pinacol boronate group at the 6-position of a pyridine ring and a cyano (-CN) substituent at the 3-position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and agrochemical research . Its molecular weight is approximately 229.08 g/mol (inferred from analogs in ), with a purity typically ≥98% .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(7-14)8-15-10/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWPRFJTBASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590525 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-83-9 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyanopyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Nicotinonitrile Precursors
The most widely reported and efficient method for synthesizing this compound is the palladium-catalyzed borylation of halogenated nicotinonitrile derivatives, typically 6-bromonicotinonitrile or 5-bromo-2-fluoronicotinonitrile. The key reagent is bis(pinacolato)diboron (B₂Pin₂), which introduces the boronate ester group.
$$
\text{6-Bromonicotinonitrile} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst, inert atmosphere}} \text{this compound}
$$
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
- Solvent: Anhydrous 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)
- Temperature: 80–100°C
- Atmosphere: Nitrogen or argon to maintain an inert environment
- Duration: 12–24 hours
This method provides good yields and high selectivity for the boronic ester formation at the 6-position of the nicotinonitrile ring.
Alternative Synthetic Approaches
Direct Borylation of Pyridine Derivatives: Some protocols involve the reaction of substituted pyridines with boronic acid pinacol esters under catalytic conditions, but these are less common for nicotinonitrile derivatives due to regioselectivity challenges.
Sequential Functionalization: Starting from nicotinic acid derivatives, esterification followed by halogenation and then borylation can be employed to yield related boronic esters, but this is more complex and less direct than the halogenated precursor route.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ | Pd(dppf)Cl₂ preferred for stability |
| Base | KOAc (3 equiv) or K₂CO₃ (2.5 equiv) | KOAc often improves selectivity |
| Solvent | 1,4-Dioxane, THF, or DMF | Anhydrous required |
| Temperature | 80–100°C | Higher temp favors reaction rate |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of reagents |
| Purification | Column chromatography or recrystallization | Silica gel, hexane/ethyl acetate gradient |
Purification and Characterization
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is standard to achieve >95% purity.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic peaks for tetramethyl groups (~1.3 ppm) and aromatic protons; ^13C NMR confirms carbon environments; ^11B NMR around 30 ppm confirms boronate ester formation.
- Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with the boronic ester compound.
- X-ray Crystallography: Used for unambiguous structural confirmation when single crystals are available.
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: Employed to enhance reaction efficiency, reproducibility, and safety by controlling heat and mass transfer.
- Automated Systems: Used for catalyst addition, reaction monitoring, and purification to improve yield and reduce impurities.
- Purity Control: High purity is critical for subsequent applications in cross-coupling; thus, rigorous chromatographic purification and crystallization are implemented.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 6-Bromonicotinonitrile | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80–100 | 12–24 | 70–85 | Most common, high selectivity |
| Pd-catalyzed borylation variant | 5-Bromo-2-fluoronicotinonitrile | Pd(dppf)Cl₂, K₂CO₃ | THF or DMF | 80–100 | 12–24 | 65–80 | Allows fluorine substitution |
| Esterification + Borylation | Nicotinic acid derivatives | Pd catalyst, K₂CO₃ | DMF or THF | 80–100 | 12–24 | 60–75 | Multi-step, less direct |
Research Findings and Notes
- The palladium-catalyzed borylation is highly dependent on the choice of ligand and base; triphenylphosphine and dppf ligands have shown superior performance in yield and selectivity.
- Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to optimize reaction time and minimize side products.
- Boronic esters are sensitive to moisture and air; thus, inert atmosphere and anhydrous conditions are critical throughout synthesis and storage.
- Safety protocols include the use of personal protective equipment (PPE), working under fume hoods, and storing the compound under inert gas at low temperatures to prevent hydrolysis.
This comprehensive review of preparation methods for This compound highlights the palladium-catalyzed borylation of halogenated nicotinonitrile derivatives as the most effective and widely adopted synthetic route. The reaction conditions, purification techniques, and characterization methods are well-established, enabling the production of high-purity material suitable for advanced organic synthesis applications.
Chemical Reactions Analysis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the boron moiety exhibit potential anticancer properties. For instance, derivatives of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile have been investigated for their ability to inhibit specific kinases implicated in cancer progression. A study highlighted the design and synthesis of related compounds that showed selective inhibition against Dyrk1A and Dyrk1B kinases, which are associated with cancer and neurodegenerative diseases .
2. Drug Development
The compound's structural features allow it to act as a pharmacophore in drug design. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in the development of new therapeutics. The optimization of similar boron-containing compounds has led to significant advancements in targeting specific pathways involved in disease mechanisms .
Material Science Applications
1. Organic Electronics
The incorporation of boron into organic electronic materials has been explored for enhancing charge transport properties. Boron-containing compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that these materials exhibit improved stability and efficiency compared to their non-boronated counterparts .
2. Polymer Chemistry
In polymer science, boron compounds are used as cross-linking agents or as part of the polymer backbone to modify physical properties such as thermal stability and mechanical strength. The application of this compound in creating functionalized polymers opens avenues for advanced materials with tailored characteristics for specific applications .
Organic Synthesis Applications
1. Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions. Its boronate ester functionality allows for efficient carbon-carbon bond formation under mild conditions. This application is particularly valuable in synthesizing complex organic molecules found in pharmaceuticals and agrochemicals .
2. Synthesis of Heterocycles
The presence of the dioxaborolane group facilitates the formation of various heterocyclic compounds through cyclization reactions. This is significant for developing biologically active molecules that require heterocyclic frameworks for their activity .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 402718-29-0) Structure: Boronate at the 5-position of the pyridine ring; cyano group at the 3-position. This isomer is prioritized in medicinal chemistry for synthesizing heterocyclic drug candidates . Applications: Used in bioactive compound development, particularly for kinase inhibitors .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS 952402-79-8) Structure: Boronate at the 6-position of pyridine; cyano group at the 2-position. This compound is favored in materials science for conjugated polymer synthesis .
Functional Group Variations
- 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 1346809-48-0) Structure: Methylamino (-NHCH₃) group at the 2-position; boronate at the 5-position. Key Differences: The amino group increases solubility in polar solvents and stabilizes intermediates in palladium-catalyzed reactions. This derivative is optimized for high-yield couplings in aqueous conditions .
- 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS 1356067-80-5) Structure: Bulky tert-butoxy (-OC(CH₃)₃) group at the 2-position. Key Differences: The tert-butoxy group introduces steric hindrance, slowing reaction kinetics but improving selectivity in ortho-substituted biaryl syntheses .
Ester and Alkyl Derivatives
- Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS Not provided) Structure: Ethyl ester (-COOEt) at the 3-position; methyl group at the 2-position. Key Differences: The ester group enhances electrophilicity, making this derivative reactive in carbonylative Suzuki couplings. However, it is prone to hydrolysis under basic conditions, limiting its utility in aqueous systems .
Comparative Data Table
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C13H22BNO3
- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one
Synthesis
The synthesis of this compound typically involves the reaction of nicotinonitrile derivatives with boronic acids or esters under specific catalytic conditions. The use of tetramethyl dioxaborolane as a reagent allows for the introduction of the boron moiety while maintaining high yields and purity levels.
Antiviral Properties
Recent studies have indicated that derivatives of dioxaborolane compounds exhibit antiviral activity. For instance:
- Mechanism of Action : The antiviral effects are often attributed to the ability of these compounds to interfere with viral replication processes.
- Case Study : A study highlighted the antiviral activity of 1,2,4-oxadiazole derivatives against Zika virus (ZIKV), suggesting a potential similar mechanism for dioxaborolane derivatives due to structural similarities .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various human cell lines:
- Cell Lines Tested : A549 (lung carcinoma), HepG2 (liver carcinoma), and Calu-3 (lung adenocarcinoma).
- Findings : The compound exhibited selective cytotoxicity at higher concentrations while remaining non-toxic at lower doses. This suggests a potential therapeutic window for further development .
Toxicological Profile
The compound has been categorized with certain safety warnings:
- Skin Contact : Harmful upon contact with skin and causes irritation. Appropriate handling measures should be taken during laboratory use .
Research Findings
| Study | Findings |
|---|---|
| Antiviral Activity | Demonstrated efficacy against ZIKV and possibly other flaviviruses through structural activity relationship studies. |
| Cytotoxicity Assessment | Showed selective toxicity in cancer cell lines while sparing normal cells at lower concentrations. |
| Toxicological Risks | Identified skin irritation and dermal toxicity as significant concerns during handling. |
Q & A
Q. What safety protocols are critical when handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile?
- Methodological Answer: Due to the compound’s reactive boronate ester group, researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound at 0–6°C in airtight containers to prevent moisture-induced degradation . Contaminated surfaces should be cleaned with ethanol, followed by water rinsing.
Q. How can researchers verify the purity of this compound?
- Methodological Answer: Suppliers often do not provide analytical data for boronate esters, requiring independent verification. Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity. Confirm structural integrity via B NMR (peaks ~30–35 ppm for boronate esters) and C NMR (distinct nitrile carbon at ~115 ppm) . Cross-validate with FT-IR to detect B-O (∼1350 cm) and C≡N (∼2200 cm) stretches.
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer: Employ density functional theory (DFT) to model the transmetalation step, focusing on boronate ester coordination to palladium. Use Gaussian 16 with the B3LYP functional and 6-31G(d,p) basis set to calculate activation energies. Compare with experimental yields under varying conditions (e.g., base strength, solvent polarity). ICReDD’s reaction path search methods can identify optimal ligand systems (e.g., SPhos or XPhos) to enhance catalytic efficiency .
Q. How can contradictions in spectroscopic data for intermediates during synthesis be resolved?
- Methodological Answer: Contradictions often arise from residual solvents or byproducts. Use multi-dimensional NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For boron-containing impurities, employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify boron content. Cross-reference with X-ray crystallography if crystals are obtainable. For nitrile group stability, track degradation via time-dependent HPLC-MS under varying pH/temperature conditions .
Q. What experimental designs optimize yield in multi-step syntheses involving this boronate ester?
- Methodological Answer: Apply design of experiments (DoE) to screen variables (temperature, catalyst loading, stoichiometry). For Suzuki couplings, test Pd(OAc)/SPhos in THF/water (85:15) with KPO as base. Monitor reaction progress via in situ Raman spectroscopy to detect aryl bromide consumption. For nitrile stability, use anhydrous conditions and molecular sieves to prevent hydrolysis. Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate gradient) .
Q. How does steric hindrance from the tetramethyl dioxaborolane group affect cross-coupling efficiency?
- Methodological Answer: The pinacol boronate’s steric bulk can slow transmetalation. Compare kinetic data (via stopped-flow UV-Vis) with less hindered analogs (e.g., phenylboronic acid). Use Hammett plots to correlate electronic effects with reaction rates. Introduce bulky ligands (e.g., DavePhos) to stabilize Pd intermediates. For steric challenges in nitrile-containing systems, explore microwave-assisted synthesis to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
